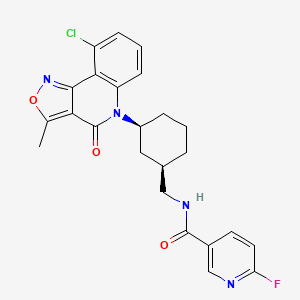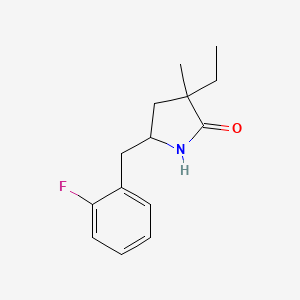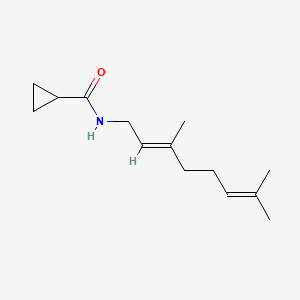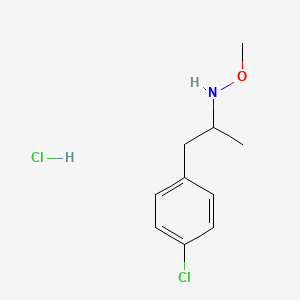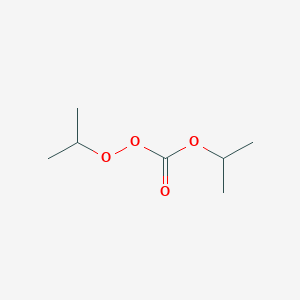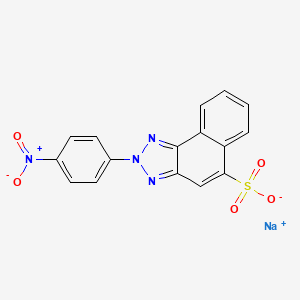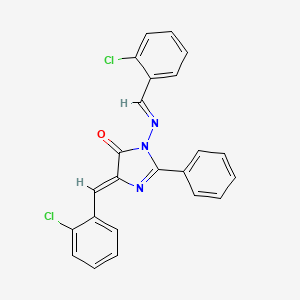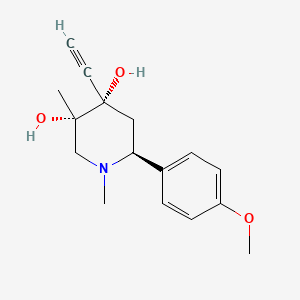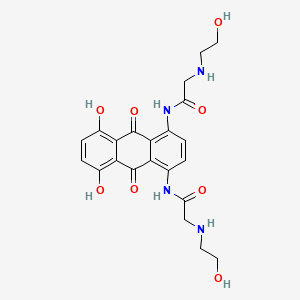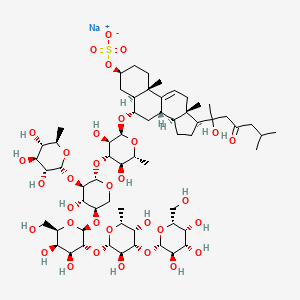
3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-6-phenyl- is a heterocyclic compound with a pyridazinone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the pyridazinone ring, along with the piperidyl and phenyl substituents, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-6-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a hydrazine derivative with a diketone, followed by cyclization to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale .
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-6-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-6-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are often complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives with different substituents. Examples include:
- 3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-5-phenyl-
- 3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-7-phenyl-
- 3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-8-phenyl-
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 4-methyl-2-(1-methyl-4-piperidyl)-6-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s particular arrangement of functional groups can lead to unique interactions with molecular targets, making it valuable for specific applications.
Properties
CAS No. |
109251-79-8 |
|---|---|
Molecular Formula |
C17H21N3O |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
4-methyl-2-(1-methylpiperidin-4-yl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C17H21N3O/c1-13-12-16(14-6-4-3-5-7-14)18-20(17(13)21)15-8-10-19(2)11-9-15/h3-7,12,15H,8-11H2,1-2H3 |
InChI Key |
KCKKRVFJCMEJRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN(C1=O)C2CCN(CC2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



